4-bromo-N-(pyridin-2-yl)benzamide

Epigenetics Bromodomain inhibition TR-FRET assay

Procure 4-bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2, C12H9BrN2O, MW 277.12) with precision—essential as a Pd-catalyzed cross-coupling building block and as Acalabrutinib Impurity 39 for AMV/QC. Its specific 4-Br substitution and 2-pyridinyl isomer conformation are critical for biological activity and synthetic utility; no generic alternative is equivalent. Available as a reference standard with full characterization.

Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
CAS No. 14547-83-2
Cat. No. B174912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(pyridin-2-yl)benzamide
CAS14547-83-2
Molecular FormulaC12H9BrN2O
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16)
InChIKeyWEUQPFNDPPPKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2): Chemical Identity and Procurement-Relevant Baseline Characteristics


4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2, molecular formula C12H9BrN2O, molecular weight 277.12 g/mol) is a heterocyclic aromatic amide featuring a 4-bromophenyl moiety linked via a carboxamide bridge to a pyridin-2-yl substituent [1]. The compound is a member of the N-pyridinylbenzamide class and possesses calculated physicochemical properties including an XLogP3 value of 3, a topological polar surface area of 42 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Its primary procurement relevance stems from three established use cases: (1) as a building block for palladium-catalyzed cross-coupling reactions to access more complex pyridyl-benzamide libraries [2]; (2) as Acalabrutinib Impurity 39, a characterized reference standard for analytical method development and validation in pharmaceutical quality control [3]; and (3) as a structural probe for bromodomain-ligand interaction studies based on documented binding activity [4].

Why Generic Substitution Fails: Non-Interchangeable Structural Determinants of 4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2)


Generic substitution among N-pyridinylbenzamide congeners is not scientifically valid due to position-sensitive structure-activity relationships that govern both biological target engagement and synthetic utility. Systematic SAR studies have established that the pyridine nitrogen position (2-yl versus 3-yl) is a critical determinant of antimycobacterial potency, with N-(pyridin-2-yl)benzamides demonstrating consistently superior activity relative to their N-(pyridin-3-yl) isomers [1]. Furthermore, the 4-bromo substituent on the phenyl ring confers distinct electronic and steric properties that modulate both target binding—as evidenced by differential IC50 values across benzamide substitution patterns ranging from 8.7 μM to 149 μM within a single enzymatic assay system [2]—and synthetic reactivity, where the bromine serves as a handle for Pd-catalyzed cross-coupling transformations that would be inaccessible to non-halogenated or differently halogenated analogs. A researcher procuring an alternative substitution pattern (e.g., 4-chloro, unsubstituted phenyl, or 3-pyridinyl isomer) would obtain a compound with divergent biological activity, altered reactivity in downstream synthetic sequences, and different analytical retention characteristics for impurity profiling. These non-linear, position-specific effects preclude any assumption of functional equivalence within this chemotype, necessitating exact-match procurement for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2) Versus Comparators and Structural Analogs


PCAF Bromodomain Binding Affinity: TR-FRET Quantification of 4-Bromo-N-(pyridin-2-yl)benzamide Engagement

4-Bromo-N-(pyridin-2-yl)benzamide exhibits measurable binding to the PCAF (p300/CBP-associated factor) N-terminal bromodomain with an IC50 value of 12,589 nM (12.6 μM) as determined by time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This affinity, while moderate, positions the compound as a tractable starting point for structure-based optimization—significantly more potent than completely inactive screening compounds (IC50 > 100 μM) that constitute the majority of chemical library outputs. The presence of the 4-bromo substituent distinguishes this compound from unsubstituted benzamide analogs which may exhibit different bromodomain recognition profiles due to altered electron density at the amide carbonyl and modified hydrophobic interactions within the acetyl-lysine binding pocket.

Epigenetics Bromodomain inhibition TR-FRET assay PCAF Histone acetyltransferase

Positional Isomerism: Superior Antimycobacterial Activity of Pyridin-2-yl Versus Pyridin-3-yl Benzamides

In a systematic structure-activity relationship study of 44 N-pyridinylbenzamide derivatives, N-(pyridin-2-yl)benzamides were demonstrated to be generally more active against Mycobacterium tuberculosis H37Ra than N-(pyridin-3-yl)benzamides [1]. This positional isomer effect establishes that the pyridine nitrogen location (ortho to the amide linkage in the 2-yl isomer) is a critical determinant of antimycobacterial potency, with the 2-yl substitution pattern conferring superior activity relative to the 3-yl alternative. Among the series, fourteen compounds exhibited minimum inhibitory concentration (MIC) values below 31.25 μg/mL, with the most potent analogs achieving MIC = 7.81 μg/mL (26 μM) [1].

Antimycobacterial Mycobacterium tuberculosis Isosterism Positional isomerism Structure-activity relationship

Pharmaceutical Reference Standard Identity: 4-Bromo-N-(pyridin-2-yl)benzamide as Acalabrutinib Impurity 39

4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2) is definitively characterized and supplied as Acalabrutinib Impurity 39 [1]. This compound is provided with detailed characterization data compliant with regulatory guidelines and is intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Acalabrutinib, a Bruton tyrosine kinase (BTK) inhibitor [1]. The product can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) based on feasibility [1].

Pharmaceutical impurity Acalabrutinib BTK inhibitor Reference standard Analytical method validation

Synthetic Versatility: 4-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling for Pyridyl-Benzamide Library Expansion

The 4-bromo substituent on the phenyl ring of 4-bromo-N-(pyridin-2-yl)benzamide serves as a functional handle for palladium-catalyzed cross-coupling reactions, a key synthetic methodology for generating structurally diverse pyridyl-benzamide libraries [1]. Novel N-, O-, and S-substituted pyridyl-benzamides, -benzylamines, and -sulfonamides have been prepared using palladium-catalyzed cross-coupling as the enabling synthetic step [1]. This reactivity profile distinguishes 4-bromo-N-(pyridin-2-yl)benzamide from non-halogenated analogs (e.g., unsubstituted N-(pyridin-2-yl)benzamide), which lack the electrophilic coupling site, and from 4-chloro analogs, which exhibit different oxidative addition kinetics with Pd(0) catalysts.

Palladium catalysis Cross-coupling Suzuki coupling C-C bond formation Medicinal chemistry

Defined Application Scenarios for 4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2) Based on Quantitative Evidence


Pharmaceutical Quality Control: Reference Standard for Acalabrutinib Impurity Profiling and ANDA Submission

4-Bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2) is supplied as Acalabrutinib Impurity 39 with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of Acalabrutinib [1]. The product supports ANDA submissions and can be provided with traceability against USP or EP pharmacopeial standards [1]. This application scenario is specific to the certified impurity-grade material rather than generic research-grade supplies, and is directly supported by the evidence in Section 3, Evidence Item 3.

Bromodomain-Targeted Screening: PCAF Bromodomain Binding Probe

With a documented IC50 of 12,589 nM (12.6 μM) against the PCAF N-terminal bromodomain in TR-FRET assay format [1], 4-bromo-N-(pyridin-2-yl)benzamide serves as a characterized binding probe for epigenetic target screening. Researchers investigating bromodomain-ligand interactions, particularly those focused on PCAF or related histone acetyltransferase-associated bromodomains, can utilize this compound as a validated starting point for structure-activity relationship studies or as a control compound in competitive binding assays. The moderate affinity makes it suitable as a reference for distinguishing potent from weak binders in high-throughput screening campaigns. This application scenario derives directly from the evidence in Section 3, Evidence Item 1.

Medicinal Chemistry: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The 4-bromo substituent of 4-bromo-N-(pyridin-2-yl)benzamide provides a functional handle for palladium-catalyzed cross-coupling reactions, enabling efficient generation of structurally diverse pyridyl-benzamide libraries [1]. This synthetic utility supports medicinal chemistry programs requiring SAR exploration around the phenyl ring of the N-pyridinylbenzamide scaffold. The bromine atom can be leveraged for Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed couplings to introduce aryl, heteroaryl, or amine substituents in the para-position. This application scenario is supported by the class-level inference evidence presented in Section 3, Evidence Item 4, and is unavailable to non-halogenated analogs.

Antimycobacterial Drug Discovery: Pyridin-2-yl Benzamide Scaffold Expansion

Based on class-level evidence demonstrating that N-(pyridin-2-yl)benzamides exhibit generally superior antimycobacterial activity compared to N-(pyridin-3-yl)benzamides [1], 4-bromo-N-(pyridin-2-yl)benzamide represents a strategic starting scaffold for antimycobacterial drug discovery programs targeting Mycobacterium tuberculosis. The presence of the 4-bromo substituent offers additional opportunities for optimization through the cross-coupling diversification pathway described above. Researchers can procure this compound to explore structure-activity relationships within the N-pyridinylbenzamide class, with the confidence that the 2-yl attachment geometry is associated with enhanced potency relative to the 3-yl positional isomer. This application scenario stems directly from the class-level inference evidence in Section 3, Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.